1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
Overview
Description
N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes pyrrolidinecarboxamide groups and sulfonyl groups attached to a central ethanediyl backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diaminoethane with 4-methylbenzenesulfonyl chloride to form the intermediate N,N’-1,2-ethanediylbis(4-methylbenzenesulfonamide). This intermediate is then reacted with pyrrolidine-2-carboxylic acid chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrrolidinecarboxamide groups may interact with nucleic acids or other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-ethanediylbis(4-methylbenzenesulfonamide)
- N,N’-1,2-ethanediylbis(N-ethyloctadecanamide)
- Glycine, N,N’-1,2-ethanediylbis-
Uniqueness
N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} is unique due to its combination of sulfonyl and pyrrolidinecarboxamide groups, which confer specific reactivity and biological activity not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2/c1-19-7-11-21(12-8-19)37(33,34)29-17-3-5-23(29)25(31)27-15-16-28-26(32)24-6-4-18-30(24)38(35,36)22-13-9-20(2)10-14-22/h7-14,23-24H,3-6,15-18H2,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFWMADSTBGBMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCNC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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